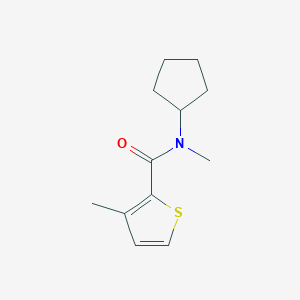
2-(3-Hydroxypiperidin-1-yl)-1-(1,2,5-trimethylpyrrol-3-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Hydroxypiperidin-1-yl)-1-(1,2,5-trimethylpyrrol-3-yl)ethanone, also known as HPPTE, is a chemical compound that has been studied for its potential applications in scientific research. HPPTE is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further study.
作用機序
The mechanism of action of 2-(3-Hydroxypiperidin-1-yl)-1-(1,2,5-trimethylpyrrol-3-yl)ethanone is not fully understood, but it is believed to involve the modulation of neurotransmitter activity in the brain. Specifically, this compound has been shown to inhibit the reuptake of dopamine and norepinephrine, two neurotransmitters that are involved in regulating mood and motivation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in laboratory experiments. In addition to its effects on neurotransmitter activity, this compound has been shown to have anti-inflammatory properties and to inhibit the growth of certain cancer cells.
実験室実験の利点と制限
One of the advantages of using 2-(3-Hydroxypiperidin-1-yl)-1-(1,2,5-trimethylpyrrol-3-yl)ethanone in laboratory experiments is that it is a small molecule that can easily penetrate cell membranes and interact with intracellular targets. However, one limitation of using this compound is that its effects on different cell types and in different experimental conditions may vary, making it important to carefully control experimental conditions when using this compound.
将来の方向性
There are many potential future directions for research on 2-(3-Hydroxypiperidin-1-yl)-1-(1,2,5-trimethylpyrrol-3-yl)ethanone. Some possible areas of study include:
1. Further investigation of the mechanism of action of this compound, including its effects on other neurotransmitters and intracellular signaling pathways.
2. Study of the potential therapeutic applications of this compound in the treatment of neurological disorders such as depression and anxiety.
3. Examination of the anti-inflammatory and anti-cancer properties of this compound, and their potential applications in the treatment of inflammatory diseases and cancer.
4. Development of new synthesis methods for this compound that are more efficient and cost-effective.
Overall, this compound is a promising compound that has the potential to advance our understanding of the brain and its functions, as well as to lead to the development of new treatments for a variety of diseases. Further research is needed to fully explore its potential applications and limitations.
合成法
2-(3-Hydroxypiperidin-1-yl)-1-(1,2,5-trimethylpyrrol-3-yl)ethanone can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create the compound, while enzymatic synthesis involves the use of enzymes to catalyze the synthesis process. Both methods have been used to successfully produce this compound in the laboratory.
科学的研究の応用
2-(3-Hydroxypiperidin-1-yl)-1-(1,2,5-trimethylpyrrol-3-yl)ethanone has been studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. Studies have shown that this compound has the ability to modulate the activity of certain neurotransmitters in the brain, which could have implications for the treatment of neurological disorders such as depression and anxiety.
特性
IUPAC Name |
2-(3-hydroxypiperidin-1-yl)-1-(1,2,5-trimethylpyrrol-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-10-7-13(11(2)15(10)3)14(18)9-16-6-4-5-12(17)8-16/h7,12,17H,4-6,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWHQNPQSOIECAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C)C)C(=O)CN2CCCC(C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7508275.png)
![N-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]cycloheptanamine](/img/structure/B7508289.png)


![1-[2-(3-Methoxyphenyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7508314.png)


![1-[4-(1-Ethylindole-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7508339.png)
![3-Cyclohexyl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B7508341.png)
![N-[6-(dimethylamino)pyridin-3-yl]-4-methylpiperidine-1-carboxamide](/img/structure/B7508348.png)

![1-(3,4-dihydro-2H-quinolin-1-yl)-2-imidazo[1,2-a]pyridin-2-ylethanone](/img/structure/B7508370.png)


